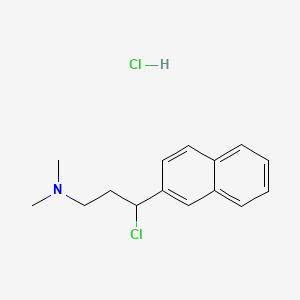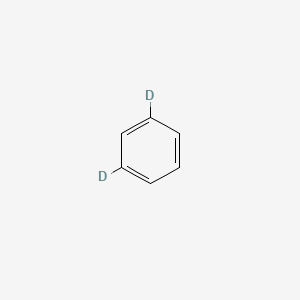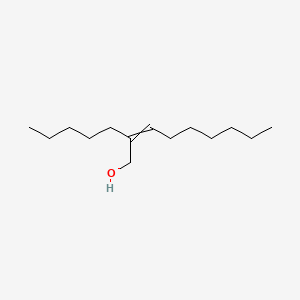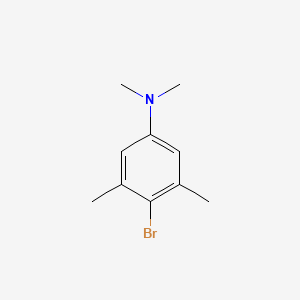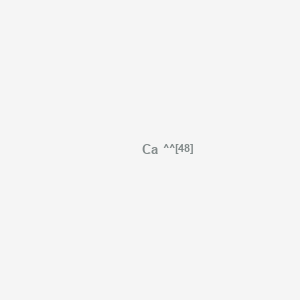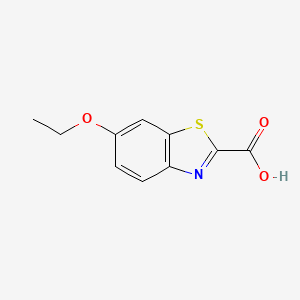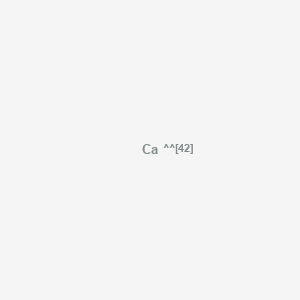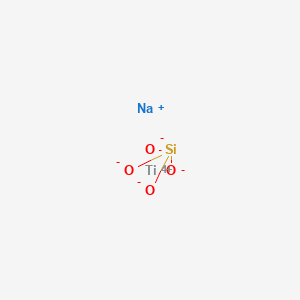
P-BenzoquinoneForSynthesis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-BenzoquinoneForSynthesis, also known as 1,4-Benzoquinone or para-benzoquinone, is an organic compound with the molecular formula C6H4O2. It is a yellow crystalline solid with a distinctive odor. This compound is widely used in organic synthesis and serves as a precursor to various chemicals and materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
P-BenzoquinoneForSynthesis can be synthesized through several methods. One common method involves the oxidation of hydroquinone using oxidizing agents such as potassium bromate or hydrogen peroxide . Another method includes the catalytic oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) catalyst . This method is environmentally friendly and offers high selectivity and conversion rates.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of aniline or phenol. The oxidation of aniline is one of the oldest methods but is less favored due to environmental concerns . The catalytic oxidation of benzene with hydrogen peroxide is a more sustainable and efficient method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
P-BenzoquinoneForSynthesis undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other quinones.
Reduction: It can be reduced to hydroquinone.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium bromate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products
Oxidation: Higher quinones.
Reduction: Hydroquinone.
Substitution: Various substituted quinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
P-BenzoquinoneForSynthesis has a wide range of applications in scientific research:
Chemistry: Used as a polymerization inhibitor, dye intermediate, and catalyst in various organic reactions.
Biology: Studied for its role in electron transfer processes and as a model compound for biological quinones.
Medicine: Investigated for its potential therapeutic properties and as a component in drug synthesis.
Wirkmechanismus
The mechanism of action of P-BenzoquinoneForSynthesis involves its ability to undergo redox reactions. It can accept and donate electrons, making it a versatile compound in various chemical processes. In biological systems, it can participate in electron transfer chains, influencing cellular respiration and other metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthoquinone: Similar in structure but with an additional benzene ring.
2,5-Dimethyl-1,4-benzoquinone: A methyl-substituted derivative of P-BenzoquinoneForSynthesis.
Chloranil (tetrachloro-1,4-benzoquinone): A chlorinated derivative with different reactivity.
Uniqueness
This compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
119-61-6 |
|---|---|
Molekularformel |
C77H120O42 |
Molekulargewicht |
1717.765 |
IUPAC-Name |
(2R)-2-acetyloxy-3-[(17R)-17-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyicosoxy]propanoic acid |
InChI |
InChI=1S/C77H120O42/c1-14-29-50(30-27-25-23-21-19-17-15-16-18-20-22-24-26-28-31-97-33-56(72(95)96)102-42(6)83)110-74-65(118-76-69(108-48(12)89)66(105-45(9)86)62(103-43(7)84)53(113-76)35-99-39(3)80)60(94)61(51(32-78)111-74)116-75-70(109-49(13)90)68(107-47(11)88)64(55(115-75)37-101-41(5)82)117-77-71(119-73-59(93)58(92)57(91)52(112-73)34-98-38(2)79)67(106-46(10)87)63(104-44(8)85)54(114-77)36-100-40(4)81/h50-71,73-78,91-94H,14-37H2,1-13H3,(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60+,61-,62-,63-,64-,65-,66+,67+,68+,69-,70-,71-,73+,74-,75+,76+,77+/m1/s1 |
InChI-Schlüssel |
DXDVXLLFEFFVGF-XVHRNKFMSA-N |
SMILES |
CCCC(CCCCCCCCCCCCCCCCOCC(C(=O)O)OC(=O)C)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)O)O)O)OC(=O)C)OC(=O)C)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
